

Application Notes and Protocols for Formulating GalNAc-L96 Free Base

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Compound of Interest

Compound Name: GalNAc-L96 free base

Cat. No.: B11931580

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of **GalNAc-L96 free base** for various experimental applications. GalNAc-L96 is a triantennary N-acetylgalactosamine (GalNAc) ligand that targets the asialoglycoprotein receptor (ASGPR), facilitating the targeted delivery of oligonucleotides to hepatocytes.[1][2][3] Proper formulation is critical for ensuring the stability, solubility, and efficacy of GalNAc-L96 and its conjugates in both in vitro and in vivo studies.

Physicochemical Properties and Storage

A comprehensive understanding of the physicochemical properties of **GalNAc-L96 free base** is essential for its effective formulation.

Property	Value	References
Molecular Formula	C121H179N11O45	[4] [5]
Molecular Weight	2507.76 g/mol	
Appearance	Solid	
Purity	≥98%	
Storage	Store at -20°C, sealed, away from moisture.	
Stability	≥ 4 years at -20°C	

Solubility Data

The solubility of **GalNAc-L96 free base** is a critical factor in the preparation of stock solutions and final formulations. It is important to use high-purity, anhydrous solvents to maximize solubility and prevent degradation.

Solvent	Solubility	Notes	References
DMSO	125 mg/mL (47.91 mM)	Ultrasonic assistance may be required. Use freshly opened DMSO as it is hygroscopic.	
Sparingly soluble (1-10 mg/ml)			
Ethanol	Sparingly soluble (1-10 mg/ml)		
PBS (pH 7.2)	Sparingly soluble (1-10 mg/ml)	Prepare fresh; do not store aqueous solutions for more than one day.	

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **GalNAc-L96 free base** in dimethyl sulfoxide (DMSO), suitable for long-term storage and subsequent dilution into aqueous buffers for experiments.

Materials:

- **GalNAc-L96 free base**
- Anhydrous DMSO
- Sterile, conical-bottom polypropylene tubes
- Ultrasonic bath
- Vortex mixer
- Calibrated analytical balance

Procedure:

- **Weighing:** Accurately weigh the desired amount of **GalNAc-L96 free base** in a sterile conical tube.
- **Solvent Addition:** Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 125 mg/mL).
- **Dissolution:**
 - Vortex the tube vigorously for 1-2 minutes.
 - If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Table of Stock Solution Volumes:

Target Concentration	Mass of GalNAc-L96	Volume of DMSO
1 mM	1 mg	0.3833 mL
1 mM	5 mg	1.9165 mL
1 mM	10 mg	3.8330 mL

Data derived from MedChemExpress.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Experiments

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer, such as PBS, for use in cell culture experiments.

Materials:

- **GalNAc-L96 free base** DMSO stock solution (from Protocol 1)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.2
- Sterile microcentrifuge tubes

Procedure:

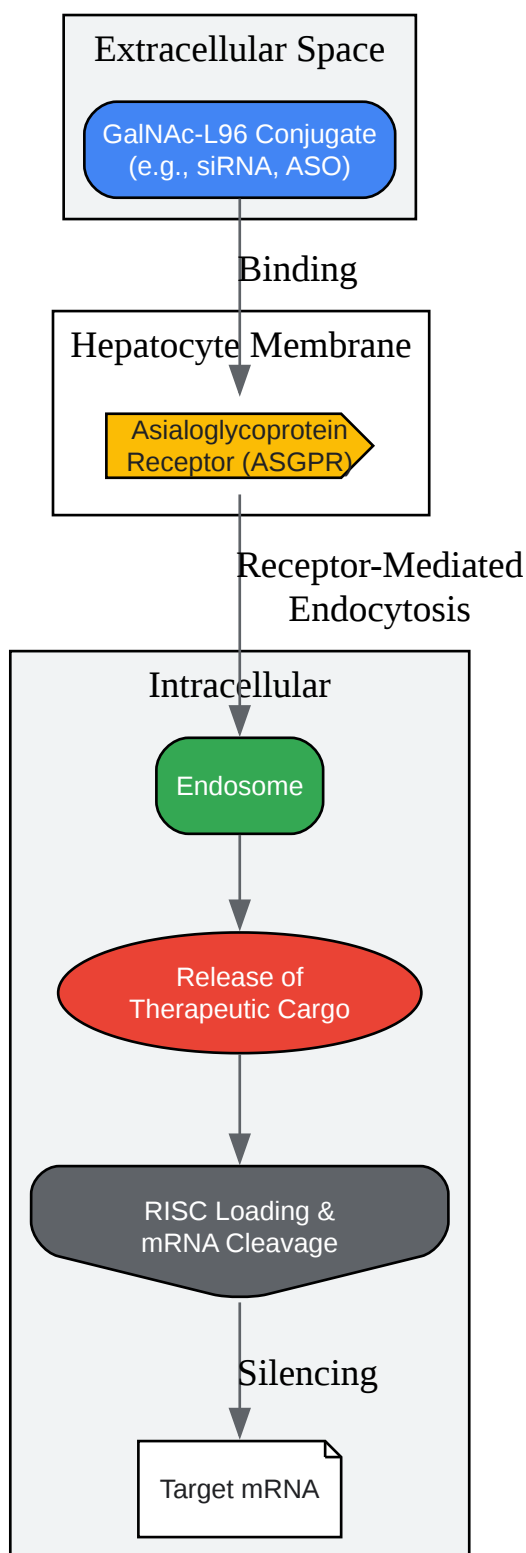
- Thawing: Thaw the DMSO stock solution at room temperature.
- Dilution:
 - Perform serial dilutions of the stock solution in sterile PBS to achieve the desired final concentration for your experiment.
 - Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically $\leq 0.1\%$).
- Mixing: Gently vortex the diluted solution to ensure homogeneity.

- Application: Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions for more than one day.

Visualizations

Signaling Pathway: Targeted Delivery via ASGPR

The following diagram illustrates the mechanism of liver-targeted delivery of GalNAc-L96 conjugated therapeutics.



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Caption: Mechanism of GalNAc-L96 mediated drug delivery to hepatocytes.

Experimental Workflow: Formulation Preparation

This workflow outlines the key steps for preparing **GalNAc-L96 free base** formulations for experimental use.



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Caption: Workflow for preparing **GalNAc-L96 free base** solutions.

Applications and Advantages

GalNAc-L96 is primarily utilized for the synthesis of conjugates with oligonucleotides, such as siRNA and antisense oligonucleotides (ASOs), to achieve precise liver-targeted delivery.

- **Precise Liver Targeting:** The high expression of ASGPR on hepatocytes allows for the specific uptake of GalNAc-L96 conjugates into these cells.
- **Enhanced Bioavailability of siRNA/ASO:** Compared to traditional delivery methods like lipid nanoparticles, GalNAc conjugation leads to more efficient and safer RNA interference therapy.
- **Reduced Systemic Toxicity:** The high specificity of this delivery mechanism minimizes off-target effects and reduces immunogenicity.
- **Improved Pharmacokinetics:** The structure of GalNAc-L96 enhances its affinity for ASGPR, leading to increased uptake by hepatic cells and a prolonged in vivo half-life.

These protocols and notes are intended to serve as a guide. Researchers should optimize these methods based on their specific experimental needs and the nature of the GalNAc-L96 conjugate being used. Always refer to the manufacturer's certificate of analysis for batch-specific information.

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